8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of the ethoxybenzenesulfonyl group and the triazaspirodecane core makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the ethoxybenzenesulfonyl group. One common method involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then reacted with an ethoxybenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The exact methods can vary depending on the specific requirements and available resources.
Chemical Reactions Analysis
Types of Reactions
8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The ethoxybenzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic core but different substituents, leading to different chemical properties and applications.
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds also share a spirocyclic structure but have variations in the nitrogen and oxygen atoms, affecting their reactivity and biological activity.
Uniqueness
The presence of the ethoxybenzenesulfonyl group in 8-(4-ethoxybenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione provides unique chemical properties, such as increased solubility and specific interactions with biological targets. This makes it particularly valuable for certain applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-3-20-15(21)17(18-16(20)22)9-11-19(12-10-17)26(23,24)14-7-5-13(6-8-14)25-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRJILVFVVFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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